

Tampramine Fumarate: A Preclinical Review of a Novel Antidepressant in Animal Models

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Compound of Interest

Compound Name: *Tampramine Fumarate*

Cat. No.: *B1681235*

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tampramine Fumarate (formerly AHR-9377) is a novel tricyclic antidepressant (TCA) that emerged from preclinical studies in the 1980s.[1] Unlike conventional TCAs which often exhibit a broad pharmacological profile, Tampramine was identified as a potent and selective norepinephrine reuptake inhibitor.[2] Early research in animal models of depression demonstrated its potential antidepressant activity, positioning it as a compound with a possibly more favorable side-effect profile.[2][3] This technical guide provides a comprehensive overview of the pivotal preclinical data on **Tampramine Fumarate**, with a focus on its neurochemical properties and its efficacy in established animal models of depression. All quantitative data from the key studies are summarized, and detailed experimental protocols are provided to facilitate replication and further investigation.

Core Neuropharmacology: In Vitro Profile

Tampramine Fumarate's mechanism of action was primarily elucidated through in vitro studies on rat brain synaptosomal preparations. These experiments were crucial in defining its selectivity as a norepinephrine reuptake inhibitor.

Neurotransmitter Reuptake Inhibition

The inhibitory activity of Tampramine on the reuptake of norepinephrine (NE), serotonin (5-HT), and dopamine (DA) was a key focus of early research.

Neurotransmitter	Brain Region	IC50 (nM)	Reference
Norepinephrine (NE)	Hypothalamus	3.0	[2]
Serotonin (5-HT)	Cortex	>10,000	[2]
Dopamine (DA)	Striatum	>10,000	[2]

Receptor Binding Affinity

To assess potential side effects, the affinity of Tampramine for various neurotransmitter receptors was determined. The high K_i values indicate low affinity, suggesting a reduced likelihood of common TCA-related side effects such as sedation, dry mouth, and orthostatic hypotension.

Receptor	Ligand	K_i (nM)	Reference
Alpha-1 Adrenergic	[3H]WB-4101	>1,000	[2]
Alpha-2 Adrenergic	[3H]Clonidine	>1,000	[2]
Beta Adrenergic	[3H]Dihydroalprenolol	>1,000	[2]
Histamine H1	[3H]Pyrilamine	>1,000	[2]
Muscarinic Cholinergic	[3H]QNB	>1,000	[2]

Efficacy in Animal Models of Depression

The antidepressant potential of **Tampramine Fumarate** was evaluated in well-established rodent models of depression: the Forced Swim Test (FST) and the Differential-Reinforcement-of-Low-Rate 72-s (DRL 72-s) schedule.

Forced Swim Test (FST)

The FST is a widely used behavioral despair model where a reduction in immobility time is indicative of antidepressant efficacy.

Dose (mg/kg, i.p.)	Mean Immobility Time (s) ± SEM	Reference
Vehicle	175 ± 10	[3]
5	130 ± 15	[3]
10	90 ± 12	[3]
20	65 ± 8	[3]

p < 0.05, **p < 0.01 vs. Vehicle

Differential-Reinforcement-of-Low-Rate 72-s (DRL 72-s) Schedule

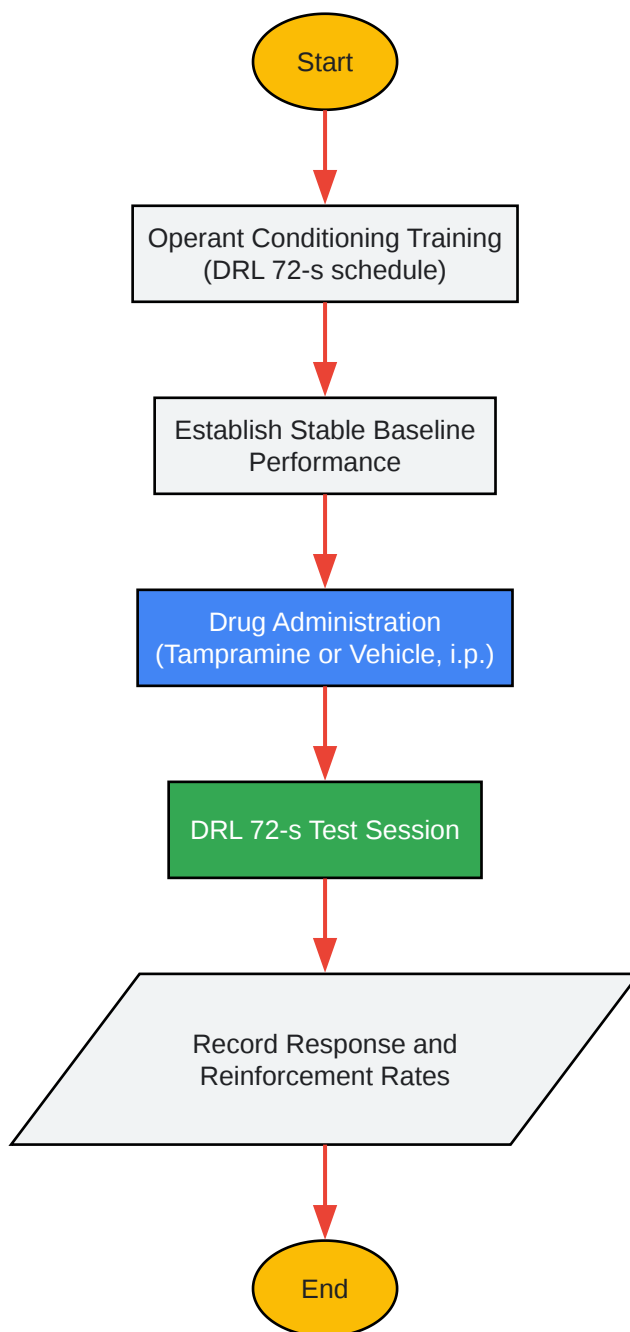
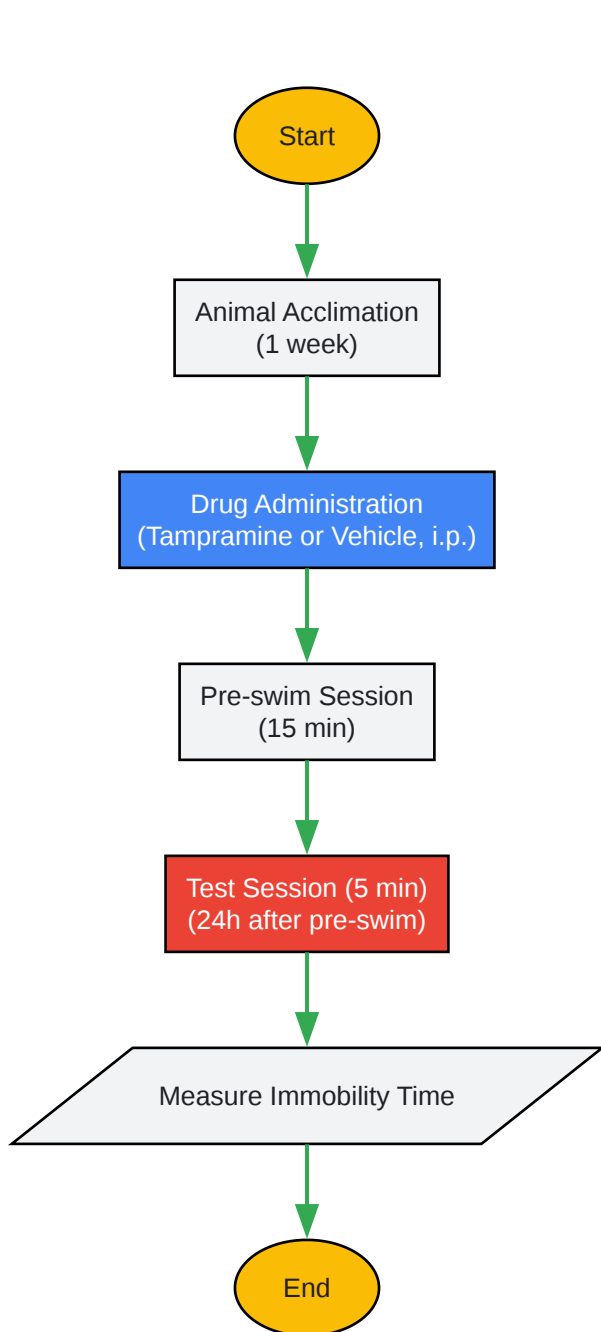
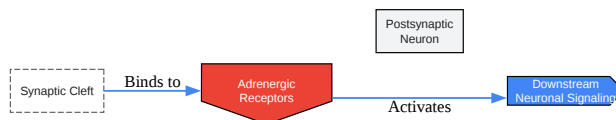
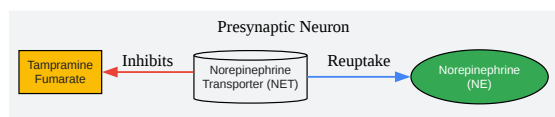
The DRL 72-s schedule is an operant conditioning paradigm that is highly sensitive to the effects of antidepressant drugs. An increase in the reinforcement rate and a decrease in the response rate are characteristic effects of clinically effective antidepressants.

Dose (mg/kg, i.p.)	Response Rate (responses/min) ± SEM	Reinforcement Rate (reinforcers/hr) ± SEM	Reference
Vehicle	10.5 ± 1.2	8.2 ± 1.5	[3]
5	8.1 ± 1.0	12.5 ± 1.8	[3]
10	6.2 ± 0.8	16.8 ± 2.1	[3]
20	4.5 ± 0.6	20.1 ± 2.5	[3]

*p < 0.05, **p < 0.01
vs. Vehicle

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of **Tampramine Fumarate** and the experimental workflows used in its preclinical evaluation.



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